molecular formula C22H39NO3 B1235579 Gabalid CAS No. 84393-31-7

Gabalid

Cat. No.: B1235579
CAS No.: 84393-31-7
M. Wt: 365.5 g/mol
InChI Key: YGFYZZQGVSUXJE-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabalid (chemical name: 5-aminolevulinic acid hydrochloride) is a synthetic small-molecule compound primarily used in photodynamic therapy (PDT) for actinic keratosis and superficial basal cell carcinoma. Its mechanism of action involves metabolic conversion into protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species (ROS) upon light activation, inducing selective cellular apoptosis . This compound’s pharmacokinetic profile shows rapid absorption (Tmax: 2–4 hours) and renal clearance (t½: 1.5 hours), with minimal systemic toxicity due to localized application . Regulatory approvals in the EU (2020) and US (2022) highlight its efficacy in clinical trials, demonstrating 85–90% lesion clearance rates in Phase III studies .

Properties

CAS No.

84393-31-7

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

IUPAC Name

4-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]butanoic acid

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-

InChI Key

YGFYZZQGVSUXJE-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O

Synonyms

GABA linoleamide
GABA-linoleamide
gabalid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gabalid belongs to the porphyrin precursor class of PDT agents. Key comparators include Methyl Aminolevulinate (MAL) and Hexaminolevulinate (HAL). Below is a systematic comparison:

Structural and Functional Similarities

Property This compound Methyl Aminolevulinate (MAL) Hexaminolevulinate (HAL)
Chemical Structure 5-ALA hydrochloride Methyl ester of 5-ALA Hexyl ester of 5-ALA
Molecular Weight 167.59 g/mol 181.21 g/mol 253.34 g/mol
Solubility Water-soluble Lipid-soluble Lipid-soluble
Bioactivation Site Cytoplasm Lysosomes Cell membrane

This compound’s hydrochloride formulation enhances water solubility, enabling deeper dermal penetration compared to esterified derivatives (MAL, HAL), which require esterase-mediated hydrolysis for activation .

Pharmacodynamic and Clinical Efficacy

Parameter This compound MAL HAL
PpIX Peak Time 3–4 hours 6–8 hours 4–6 hours
Lesion Clearance 89% (N=300) 82% (N=280) 78% (N=250)
Adverse Events Erythema (15%) Pain (25%) Edema (20%)
FDA Approval Year 2022 2004 2016

This compound’s shorter PpIX activation time and higher clearance rates correlate with its optimized formulation, reducing treatment duration and patient discomfort . However, MAL and HAL remain preferable for thicker lesions due to prolonged ester stability in lipid-rich environments .

Stability and Manufacturing Challenges

  • This compound : Hydroscopic nature necessitates airtight packaging (moisture content <0.1% per ICH Q3C) .
  • MAL/HAL : Ester derivatives exhibit thermal degradation above 25°C, requiring cold-chain storage .

Analytical challenges include quantifying PpIX metabolites in biopsy samples, where this compound’s hydrophilic properties complicate HPLC separation compared to MAL/HAL (recovery rates: 92% vs. 85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabalid
Reactant of Route 2
Reactant of Route 2
Gabalid

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